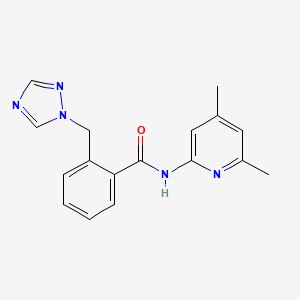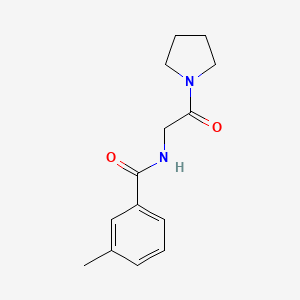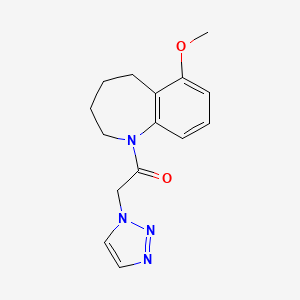
4-benzoyl-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group attached to the nitrogen atom of a methylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-methylbenzamide typically involves the condensation of benzoic acid derivatives with N-methylbenzamide. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves catalytic processes. For instance, the use of copper-based metal-organic frameworks to promote oxidative couplings has been reported to achieve high conversion rates and yields . These methods are designed to be efficient and environmentally friendly, aligning with the principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl alcohol derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
4-Benzoyl-N-methylbenzamide has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including analgesics, antipyretics, and anti-inflammatory agents.
Organic Synthesis: The compound is used as a reagent and catalyst in organic synthesis, facilitating the formation of complex molecules through condensation reactions and acylation.
Materials Science: Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-methylbenzamide involves its interaction with molecular targets through its benzoyl and amide functional groups. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its amide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines .
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzamide: A simpler derivative without the benzoyl group.
4-Methylbenzamide: Similar structure but with a methyl group instead of a benzoyl group.
N-Benzyl-4-methylbenzamide: Contains a benzyl group attached to the nitrogen atom.
Uniqueness
4-Benzoyl-N-methylbenzamide is unique due to the presence of both benzoyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other benzamide derivatives.
Properties
IUPAC Name |
4-benzoyl-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-16-15(18)13-9-7-12(8-10-13)14(17)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBZCLCFRJFVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chloropyridin-4-yl)amino]-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one](/img/structure/B7626123.png)
![1-(2-tert-butyloxolan-3-yl)-N-[(5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)methyl]methanamine](/img/structure/B7626125.png)
![1-(2,3-dihydro-1H-inden-5-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7626131.png)

![N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B7626142.png)

![6-(4-Chlorophenyl)sulfonyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine](/img/structure/B7626163.png)

![Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone](/img/structure/B7626176.png)
![N-(3,4-dihydro-2H-chromen-3-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7626177.png)
![[2-[2-cyanoethyl(methyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626182.png)

![[2-(2-benzylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626215.png)
